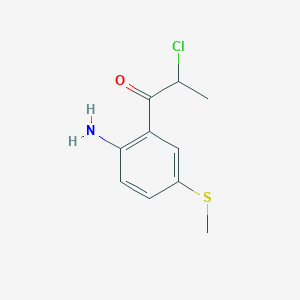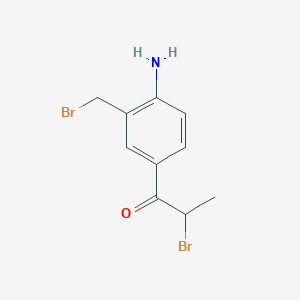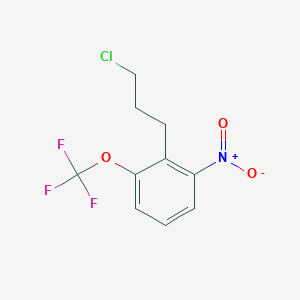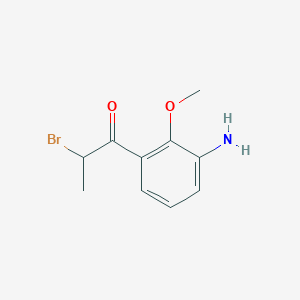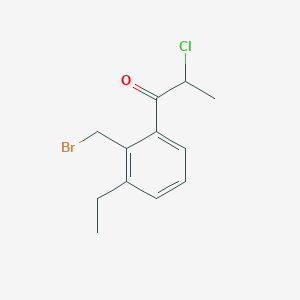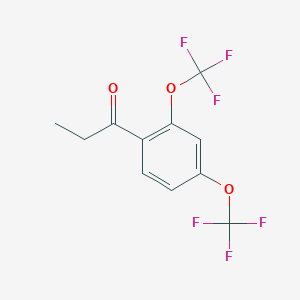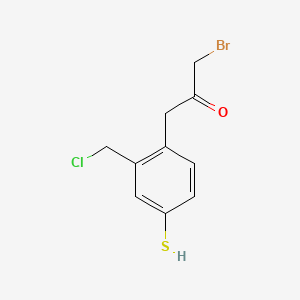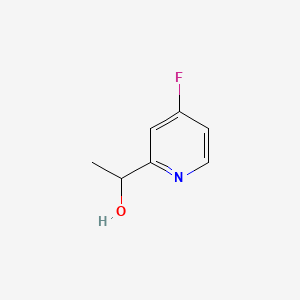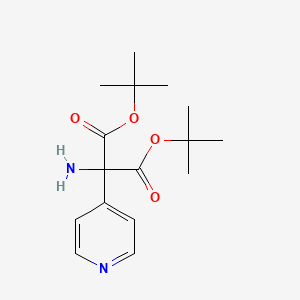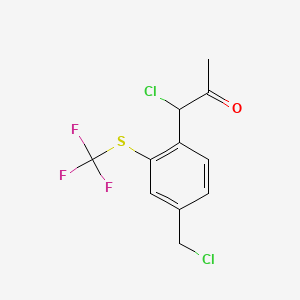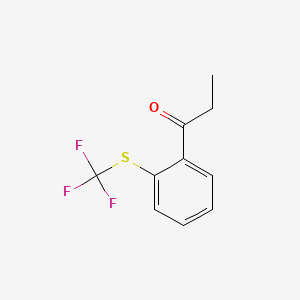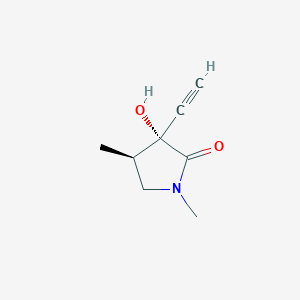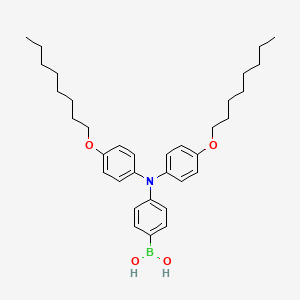
(4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The specific structure of this compound includes two octyloxyphenyl groups attached to an amino group, which is further connected to a phenyl ring bearing a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 4-bromoanisole with octyl bromide in the presence of a base to form 4-(octyloxy)bromobenzene.
Coupling Reaction: The next step involves the coupling of 4-(octyloxy)bromobenzene with aniline to form (4-(octyloxy)phenyl)aniline.
Boronic Acid Formation: Finally, the (4-(octyloxy)phenyl)aniline undergoes a reaction with boronic acid reagents under specific conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Biaryl compounds
Scientific Research Applications
(4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications.
Pathways Involved: The compound can participate in various biochemical pathways, including those involving enzyme inhibition and signal transduction.
Comparison with Similar Compounds
- (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid
- (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid
- (4-(Bis(4-tert-butylphenyl)amino)phenyl)boronic acid
Comparison:
- Uniqueness: The presence of octyloxy groups in (4-(Bis(4-(octyloxy)phenyl)amino)phenyl)boronic acid imparts unique solubility and electronic properties compared to its analogs.
- Applications: While similar compounds may also be used in organic synthesis and material science, the specific structure of this compound makes it particularly suitable for applications requiring enhanced solubility and stability.
Properties
Molecular Formula |
C34H48BNO4 |
|---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
[4-(4-octoxy-N-(4-octoxyphenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C34H48BNO4/c1-3-5-7-9-11-13-27-39-33-23-19-31(20-24-33)36(30-17-15-29(16-18-30)35(37)38)32-21-25-34(26-22-32)40-28-14-12-10-8-6-4-2/h15-26,37-38H,3-14,27-28H2,1-2H3 |
InChI Key |
CTERSMZPHAIIBU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCCCC)C3=CC=C(C=C3)OCCCCCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)

